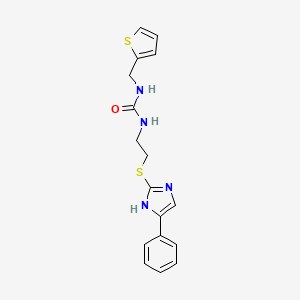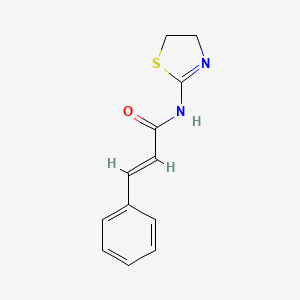
N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a triazole ring, and an amide group . These functional groups are often found in biologically active compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole and triazole rings, as well as the amide group. These groups would likely contribute to the overall polarity of the molecule and could be involved in interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole, triazole, and amide groups would likely make the compound relatively polar, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Energetic Materials
A study by Qin et al. (2016) introduced a nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, showcasing their synthesis, characterization, and thermal properties. The compounds displayed significant thermal stability, with decomposition peak temperatures at 332.6°C and 374.1°C, respectively. Their potential application in energetic materials is highlighted by the calculated detonation pressure and velocity, underscoring the material's utility in explosives or propellants (Qin, Li, Zhang, & Zhang, 2016).
Medicinal Chemistry
The research on antitumor imidazotetrazines by Stevens et al. (1984) explored the synthesis and chemistry of novel compounds with broad-spectrum antitumor activity. These findings underscore the role of tetrazole and triazole derivatives in developing potential anticancer agents, highlighting the importance of such scaffolds in medicinal chemistry (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthetic Methodologies
Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, emphasizing the utility of triazole derivatives in constructing complex molecular architectures. This work demonstrates the versatility of these compounds in facilitating diverse synthetic routes for producing valuable heterocyclic compounds (Kumar, Saraiah, Misra, & Ila, 2012).
Angiotensin II Antagonism
Ashton et al. (1993) synthesized a series of triazole derivatives evaluated as angiotensin II antagonists. These compounds, particularly one with significant in vitro and in vivo potency, demonstrate the applicability of triazole derivatives in developing therapeutic agents targeting cardiovascular diseases (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, Chen, 1993).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. This study illustrates the role of triazole derivatives in addressing microbial resistance by developing new antibacterial and antifungal agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O/c1-18-6-10(14-16-18)11(20)13-8-2-4-9(5-3-8)19-7-12-15-17-19/h2-7H,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSMWYSFCYIYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)

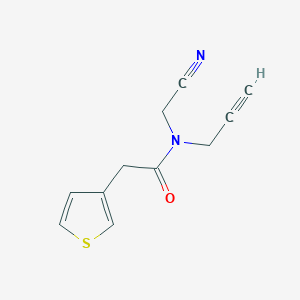
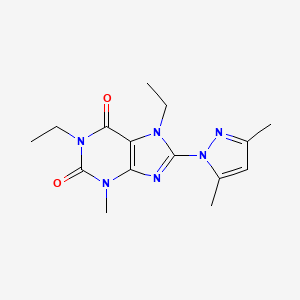
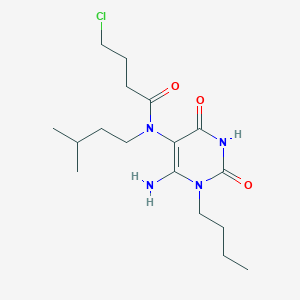
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)
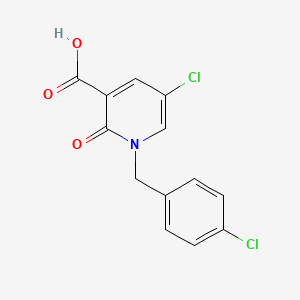
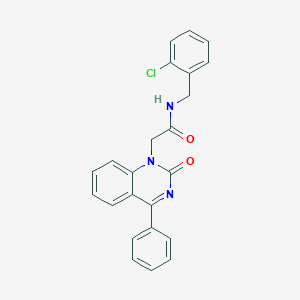
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
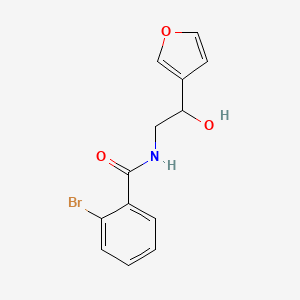

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
